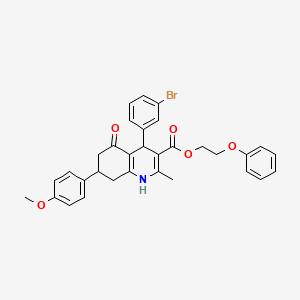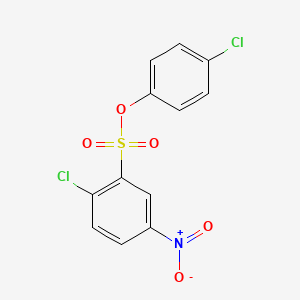![molecular formula C19H22O4 B5209840 4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5209840.png)
4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. This compound is characterized by the presence of a benzaldehyde group substituted with a methoxy group and a propoxy chain linked to a dimethylphenoxy moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde typically involves multiple steps. One common method starts with the preparation of 3,5-dimethylphenol, which is then reacted with 3-chloropropanol in the presence of a base to form 3-(3,5-dimethylphenoxy)propanol. This intermediate is then subjected to a Williamson ether synthesis with 4-hydroxy-3-methoxybenzaldehyde to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and propoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: 4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzoic acid.
Reduction: 4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and receptor binding due to its aromatic aldehyde structure.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic structure allows for π-π interactions with aromatic amino acids in proteins, influencing binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde
- 4-[3-(3,5-dimethylphenoxy)propoxy]benzaldehyde
- 4-[3-(3,5-dimethylphenoxy)propoxy]-3-hydroxybenzaldehyde
Uniqueness
4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde is unique due to the specific positioning of the methoxy group on the benzaldehyde ring, which can influence its reactivity and interaction with biological targets. The presence of the dimethylphenoxy group also adds steric and electronic effects that differentiate it from other similar compounds.
属性
IUPAC Name |
4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-14-9-15(2)11-17(10-14)22-7-4-8-23-18-6-5-16(13-20)12-19(18)21-3/h5-6,9-13H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVKECDFFLRQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCOC2=C(C=C(C=C2)C=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-(8-cyano-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraen-3-yl)-N,N-dimethylmethanimidamide](/img/structure/B5209760.png)
![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5209770.png)
![[4-(BENZYLOXY)-3-METHOXYPHENYL][1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANOL](/img/structure/B5209776.png)
![1-Ethoxy-3-[3-(2-methylphenoxy)propoxy]benzene](/img/structure/B5209796.png)

![(3aS*,6aR*)-5-(4,6-dimethoxy-2-pyrimidinyl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5209819.png)

![{3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone](/img/structure/B5209828.png)



![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5209857.png)

![5-[(3-Ethoxy-5-iodo-4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5209863.png)
